Tris(2-tolyl)boroxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

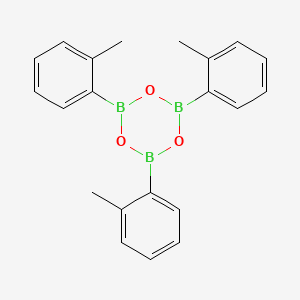

Tris(2-tolyl)boroxin is a complex organoboron compound characterized by its unique trioxatriborinane ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-tolyl)boroxin typically involves the reaction of boron trichloride with 2-methylphenyl derivatives under controlled conditions. The process requires precise temperature and pressure settings to ensure the formation of the desired trioxatriborinane ring structure. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Tris(2-tolyl)boroxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.

Reduction: Reduction reactions can convert the boron centers to lower oxidation states.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Polymer Science

Dynamic Thermosetting Polymers:

Tris(2-tolyl)boroxin is utilized in the development of dynamic thermosetting polymers. These polymers exhibit remarkable mechanical properties, such as strength and malleability, while also being recyclable and reprocessable. The boroxine crosslinks in these materials allow for reversible exchange reactions, enabling the polymer to be reprocessed upon heating in water back to its monomers. This characteristic addresses significant challenges in polymer science regarding the recyclability of thermoset materials .

Case Study:

A study on boroxine-based dynamic thermosetting polymers demonstrated their potential as a platform for new dynamic materials. The research highlighted the synthesis and mechanical properties of these materials, showcasing their tensile strength and reprocessability under various conditions .

Environmental Research

Contaminant Studies:

this compound is employed in environmental contaminant research, particularly in studies focusing on the behavior of pollutants and their interactions with various substrates. Its Lewis acidity makes it suitable for investigating the reactivity of environmental contaminants, contributing to a better understanding of their degradation pathways .

Research Findings:

A significant application involved using this compound to study reactions with carbon monoxide and isocyanides, which led to insights into the cleavage of triple bonds and direct C–H borylations. This research aids in developing methods for site-selective functionalization of aromatic compounds, which is crucial for environmental remediation strategies .

Synthetic Chemistry

Reactivity and Functionalization:

this compound plays a vital role in synthetic organic chemistry, particularly in metal-free carbon-carbon homologations. It has been shown to facilitate reactions between diazo compounds and boronic acids, leading to the formation of valuable synthetic intermediates such as TMS-pinacol boronic esters .

Innovative Synthesis Techniques:

Recent advancements highlight the use of this compound in regioselective glycosylation processes. By employing boronic acid derivatives as activating groups, researchers have improved the efficiency and selectivity of glycosylation reactions, which are essential for synthesizing complex carbohydrates and nucleosides .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Tris(2-tolyl)boroxin involves its ability to form stable complexes with various molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as catalysis and molecular recognition. The aromatic rings provide additional sites for interaction, enhancing the compound’s versatility in different applications.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Tris(2-methylphenyl)phosphine: Similar in structure but contains phosphorus instead of boron.

2,4,6-Tris(2-methylphenyl)triazine: Contains a triazine ring instead of a trioxatriborinane ring.

2,4,6-Tris(2-methylphenyl)borane: Similar boron-containing compound but lacks the trioxatriborinane ring structure.

Uniqueness

Tris(2-tolyl)boroxin is unique due to its trioxatriborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules, such as catalysis and materials science.

Propiedades

Número CAS |

7294-50-0 |

|---|---|

Fórmula molecular |

C21H21B3O3 |

Peso molecular |

353.8 g/mol |

Nombre IUPAC |

2,4,6-tris(2-methylphenyl)-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C21H21B3O3/c1-16-10-4-7-13-19(16)22-25-23(20-14-8-5-11-17(20)2)27-24(26-22)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |

Clave InChI |

KQCVRJJUFONPLO-UHFFFAOYSA-N |

SMILES canónico |

B1(OB(OB(O1)C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.